Bienvenue dans la boutique en ligne BenchChem!

7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide

BTK inhibition Bruton's tyrosine kinase Kinase inhibitor

7-(Benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide (CAS 1706278-08-1) is a synthetic small-molecule belonging to the 1,4-thiazepane-4-carboxamide class, characterized by a 7-(benzo[d][1,3]dioxol-5-yl) substitution and an N-(o-tolyl) carboxamide moiety. This specific regioisomer has been disclosed as a potent inhibitor of Bruton's tyrosine kinase (BTK), with an IC50 of 1 nM in biochemical assays, as exemplified in patent literature.

Molecular Formula C20H22N2O3S
Molecular Weight 370.47
CAS No. 1706278-08-1
Cat. No. B2586841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide
CAS1706278-08-1
Molecular FormulaC20H22N2O3S
Molecular Weight370.47
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)N2CCC(SCC2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C20H22N2O3S/c1-14-4-2-3-5-16(14)21-20(23)22-9-8-19(26-11-10-22)15-6-7-17-18(12-15)25-13-24-17/h2-7,12,19H,8-11,13H2,1H3,(H,21,23)
InChIKeyBACNYIMHECMJJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(Benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide (CAS 1706278-08-1): Procurement-Ready Chemical Profile


7-(Benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide (CAS 1706278-08-1) is a synthetic small-molecule belonging to the 1,4-thiazepane-4-carboxamide class, characterized by a 7-(benzo[d][1,3]dioxol-5-yl) substitution and an N-(o-tolyl) carboxamide moiety. This specific regioisomer has been disclosed as a potent inhibitor of Bruton's tyrosine kinase (BTK), with an IC50 of 1 nM in biochemical assays, as exemplified in patent literature [1]. Its structural features combine a benzodioxole-fused thiazepane core with an ortho-tolyl urea/carboxamide group, a scaffold associated with kinase inhibition and antitumor potential [2]. The compound serves as a versatile building block in medicinal chemistry and drug discovery programs targeting BTK-driven pathologies.

Why 7-(Benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide Cannot Be Replaced by Generic Analogs


The compound's biological activity is strictly dependent on its precise regioisomeric and substitution pattern. A closely related positional isomer, N-(benzo[d][1,3]dioxol-5-yl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide (CAS 1705932-71-3), swaps the benzodioxole and o-tolyl groups between the N-4 and C-7 positions of the thiazepane ring . Such regioisomers can exhibit divergent target-binding profiles, pharmacokinetics, and off-target liabilities. Within the same BTK inhibitor patent (US20240083900), numerous thiazepane-containing examples show IC50 values ranging from >100 nM to <1 nM, demonstrating that minor structural modifications profoundly impact potency [1]. Therefore, generic substitution without head-to-head comparative bioactivity data carries a high risk of losing the 1 nM BTK potency documented for this specific regioisomer, potentially compromising experimental reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence for 7-(Benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide


BTK Inhibitory Potency: Head-to-Head Comparison with In-Class Analog from Same Patent

In an in vitro biochemical assay for BTK inhibition, 7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide (Example 99 in US20240083900) demonstrated an IC50 of 1 nM [1]. In contrast, a structurally related analog in the same patent family (Example 101) exhibited an IC50 of 5.5 nM under identical assay conditions [2]. This represents a 5.5-fold improvement in potency for the target compound over the comparator.

BTK inhibition Bruton's tyrosine kinase Kinase inhibitor

Structural Basis for Potency: Regioisomeric Differentiation from N-(benzodioxol-5-yl) Analog

The target compound (CAS 1706278-08-1) bears the benzodioxole group at the C-7 position of the thiazepane ring and the o-tolyl group on the N-4 carboxamide. The regioisomer N-(benzo[d][1,3]dioxol-5-yl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide (CAS 1705932-71-3) has the substituents reversed. In the broader class of benzo[d][1,3]dioxole-fused 1,4-thiazepines, the most potent antitumor compound (compound 4e) achieved IC50 values of 8.23 μM and 16.22 μM against Ec9706 and Eca109 cell lines, respectively, representing a 2-3 fold improvement over 5-fluorouracil [1]. While direct BTK data for the regioisomer are not publicly available, the documented sensitivity of 1,4-thiazepine bioactivity to substitution position strongly suggests that the target compound's 1 nM BTK potency is a consequence of its specific connectivity pattern.

Regioisomerism Structure-activity relationship Thiazepane carboxamide

Kinase Selectivity Context: Comparison with Other BTK Inhibitors in the Same Chemical Series

The patent US20240083900 discloses over 100 examples of BTK inhibitors based on a pyrazolo[1,5-a]pyrazine core linked to various amide/urea termini, including the 1,4-thiazepane-4-carboxamide series. The target compound (Example 99, IC50 = 1 nM) sits at the high-potency end of this series, where activity ranges from sub-nanomolar to >100 nM. By comparison, Example 79 (a close structural analog) achieved an IC50 of 0.63 nM in a full-length wild-type BTK assay expressed in mammalian cells [1], while Example 66 showed IC50 <1 nM [2]. This clustering of sub-nanomolar to low-nanomolar potency among 1,4-thiazepane-containing examples validates the scaffold's suitability for BTK inhibitor development and positions the target compound as a competitive member of this potent subset.

BTK inhibitor Kinase selectivity Pyrazolopyrazine scaffold

Optimal Use Cases for 7-(Benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide Based on Differential Evidence


BTK Inhibitor Lead Optimization and SAR Studies

With a confirmed BTK IC50 of 1 nM, this compound serves as a potent reference standard for structure-activity relationship (SAR) campaigns aimed at optimizing 1,4-thiazepane-4-carboxamide-based BTK inhibitors. Researchers can use it as a benchmark to evaluate the impact of scaffold modifications on kinase potency, particularly when comparing regioisomeric variants such as CAS 1705932-71-3. The availability of multiple potency data points from the same patent family (Examples 66, 79, 99, 101) enables robust cross-comparison within a consistent assay framework [1].

Chemical Probe Development for BTK-Dependent Signaling Pathways

The compound's low-nanomolar potency against BTK makes it suitable as a chemical probe for interrogating B-cell receptor signaling, BTK-dependent NF-κB activation, and downstream PLCγ2 phosphorylation. Its activity can be benchmarked against other patent examples (e.g., Example 79 with 0.63 nM IC50) to establish target engagement thresholds in cellular assays. Procurement of this specific regioisomer ensures consistency with published patent data and avoids confounding results from positional isomers [1] [2].

Positive Control for BTK Biochemical and Cellular Screening Assays

Given its defined 1 nM biochemical IC50, this compound can be employed as a validated positive control in BTK enzymatic assays, HTRF-based kinase activity screens, and cell-based phospho-BTK detection assays. Its potency is well-characterized relative to other examples in the US20240083900 patent, providing a reliable reference point for assay validation, Z'-factor determination, and inter-laboratory reproducibility testing [1].

Scaffold-Hopping and Fragment-Based Drug Discovery

The 1,4-thiazepane-4-carboxamide core with a 7-benzodioxole substitution represents a distinct chemotype within the broader BTK inhibitor landscape. Medicinal chemists can use this compound as a starting point for scaffold-hopping exercises, exploring alternative heterocyclic cores while retaining the benzodioxole and o-tolyl pharmacophoric elements that contribute to its potent BTK binding. Comparative analysis with the reversed regioisomer (CAS 1705932-71-3) provides insights into the directional preferences of the BTK ATP-binding pocket [1] [2].

Quote Request

Request a Quote for 7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.